molecular formula C12H15N3 B8307876 3-Quinolin-4-yl-propane-1,2-diamine

3-Quinolin-4-yl-propane-1,2-diamine

Cat. No.: B8307876
M. Wt: 201.27 g/mol
InChI Key: RCYNCGRFETXUJG-UHFFFAOYSA-N
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Description

3-Quinolin-4-yl-propane-1,2-diamine is a synthetic organic compound featuring a quinoline moiety linked to a diamine chain. This structure places it within the 4-aminoquinoline class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities . While research on this specific molecule is emerging, its structural analogs have demonstrated considerable potential in biomedical research. Compounds based on the 4-aminoquinoline structure have been extensively investigated for their cytotoxic effects. Studies on similar derivatives have shown potent activity against various human cancer cell lines, including breast cancer models, establishing the 4-aminoquinoline core as a valuable template for developing novel anticancer agents . Furthermore, this class of compounds is historically renowned for its antimalarial properties and has shown promise in other therapeutic areas. Related aminoquinoline derivatives have exhibited significant activity against infectious diseases such as leishmaniasis and tuberculosis . The mechanism of action for 4-aminoquinolines is complex and can vary by application, but often involves interference with cellular processes in target cells; in anticancer research, this may include the disruption of lysosomal function and the inhibition of autophagy . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals. All sales are final, and buyers assume responsibility for confirming product identity and purity for their specific research applications.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3-quinolin-4-ylpropane-1,2-diamine

InChI

InChI=1S/C12H15N3/c13-8-10(14)7-9-5-6-15-12-4-2-1-3-11(9)12/h1-6,10H,7-8,13-14H2

InChI Key

RCYNCGRFETXUJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(CN)N

Origin of Product

United States

Scientific Research Applications

Antimalarial Activity

3-Quinolin-4-yl-propane-1,2-diamine and its derivatives have been extensively studied for their antimalarial properties. The compound has shown significant efficacy against Plasmodium falciparum, the parasite responsible for malaria.

Case Study: In Vitro Efficacy

  • Methodology: The compound was synthesized and tested in vitro against sensitive strains of Plasmodium falciparum.
  • Results: Derivatives exhibited IC50 values as low as 6.7 nM, indicating potent antimalarial activity. These findings suggest that modifications to the quinoline structure can enhance biological activity against malaria .

Insecticidal Properties

The compound has also been evaluated for its insecticidal effects on larval vectors of malaria and dengue diseases.

Case Study: Larvicidal Activity

  • Methodology: The larvicidal effects were tested on Anopheles stephensi and Aedes aegypti.
  • Results: The compound demonstrated lethal toxicity ranging from 4.408 µM/mL for first instar larvae to 7.958 µM/mL for pupal populations of Anopheles stephensi. This indicates its potential as a biocidal agent against mosquito vectors .

Neurological Applications

Research has indicated that derivatives of this compound may have therapeutic potential in treating neurodegenerative diseases like Alzheimer’s Disease.

Case Study: Multi-target Directed Ligands

  • Methodology: The affinity of the compound was evaluated against β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase.
  • Results: The findings suggest that these derivatives could serve as multi-target directed ligands for Alzheimer’s treatment, highlighting their potential in neurology .

Anticancer Potential

The quinoline scaffold is well-known for its anticancer properties, and this compound is no exception.

Case Study: Cytotoxicity Evaluation

  • Methodology: Several derivatives were synthesized and tested against MDA-MB 468 and MCF-7 breast cancer cell lines.
  • Results: Some derivatives exhibited significant cytotoxic effects, suggesting their potential as candidates for developing new anticancer therapies .

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile starting material for synthesizing various quinoline derivatives.

Case Study: Synthesis of New Derivatives

  • Methodology: The compound was utilized to synthesize new quinoline derivatives with modified biological activities.
  • Results: These new compounds have shown moderate antimalarial activity and other biological properties, demonstrating the utility of this compound in organic synthesis .

Data Summary Table

Application AreaMethodologyKey Findings
AntimalarialIn vitro testing against Plasmodium falciparumIC50 values as low as 6.7 nM
InsecticidalTesting on Anopheles stephensi and Aedes aegyptiLethal toxicity ranging from 4.408 µM/mL to 7.958 µM/mL
NeurologicalAffinity evaluation with BACE and GSK3βPotential multi-target ligands for Alzheimer’s treatment
AnticancerCytotoxicity testing on breast cancer cell linesSignificant cytotoxic effects observed
Organic SynthesisSynthesis of new quinoline derivativesModerate antimalarial activity noted

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ro 41-3118 (N1-(7-chloroquinolin-4-yl)-N2,N2-diethylethane-1,2-diamine)

  • Structure: Ethane-1,2-diamine linker with a 7-chloroquinoline group and diethyl substituents on the terminal amine.
  • Activity: Exhibits antimalarial properties, with metabolites (mono- and bisdesethyl derivatives) showing reduced potency.
  • Key Difference: The propane-1,2-diamine backbone in 3-Quinolin-4-yl-propane-1,2-diamine offers increased chain length compared to Ro 41-3118’s ethane-1,2-diamine, which may alter binding kinetics or metabolic stability.

Ro 47-0543 (N1-(7-chloroquinolin-4-yl)-N3,N3-diethylpropane-1,3-diamine)

  • Structure: Propane-1,3-diamine linker with 7-chloroquinoline and terminal diethyl groups.
  • Activity : Similar antimalarial activity to Ro 41-3118 but with distinct metabolism due to the longer diamine chain.

N,N′-bis(benzamidine-4-yl)ethane-1,2-diamine (Compound 6)

  • Structure : Ethane-1,2-diamine with terminal benzamidine groups.
  • Activity: Non-cytotoxic antifungal agent effective against Pneumocystis carinii in vivo. The amidine groups enable strong electrostatic interactions with fungal membranes .
  • Key Difference: Unlike this compound, Compound 6 lacks a quinoline moiety but includes amidine functionalities critical for antifungal activity.

Ethylenediamine (1,2-Diaminoethane)

  • Applications : Primarily used as a chelating agent or precursor in coordination chemistry (e.g., in manganese-oxo clusters for redox studies) .
  • Key Difference: The absence of a quinoline group limits its biological activity compared to this compound.

Data Table: Structural and Functional Comparisons

Compound Name Diamine Backbone Substituents Key Activity/Application Reference
This compound Propane-1,2-diamine Quinolin-4-yl Not explicitly reported N/A
Ro 41-3118 Ethane-1,2-diamine 7-Chloroquinolin-4-yl, diethyl Antimalarial
Ro 47-0543 Propane-1,3-diamine 7-Chloroquinolin-4-yl, diethyl Antimalarial
Compound 6 (Diamidine) Ethane-1,2-diamine Benzamidine-4-yl Antifungal (in vitro/in vivo)
Ethylenediamine Ethane-1,2-diamine None Chelation, coordination chemistry

Research Findings and Implications

  • Substituent Effects : Chloro and alkyl groups (e.g., in Ro derivatives) enhance lipophilicity and metabolic stability, whereas amidine groups (Compound 6) confer antifungal activity .
  • Backbone Flexibility : Propane-1,2-diamine in the target compound may offer intermediate flexibility compared to ethane-1,2-diamine (rigid) and propane-1,3-diamine (flexible), influencing target selectivity .

Preparation Methods

Reaction with 1,2-Diaminopropane

The most widely reported method involves the reaction of 4,7-dichloroquinoline with 1,2-diaminopropane under reflux conditions. In a representative procedure:

  • 4,7-dichloroquinoline (2.5 mmol) and 1,2-diaminopropane (5 mmol) are heated to 80°C for 1 hour, followed by 130°C for 7 hours in a solvent-free system.

  • The crude product is extracted with dichloromethane, washed with NaHCO₃ and brine, then purified via column chromatography (chloroform:methanol = 9:1).

  • Yield : 78–85%.

Key Variables:

ParameterOptimal RangeImpact on Yield
Temperature120–130°C<100°C reduces substitution efficiency
Molar Ratio (Diamine:Quinoline)2:1Excess diamine minimizes byproducts
Reaction Time6–8 hoursShorter durations lead to incomplete substitution

This method leverages the electron-deficient C4 position of 4,7-dichloroquinoline, which undergoes nucleophilic attack by the primary amine group of 1,2-diaminopropane. The secondary amine remains unreacted due to steric hindrance, ensuring regioselectivity.

Skraup Synthesis for Quinoline Core Formation

Traditional Skraup Protocol

The quinoline backbone can be synthesized via the Skraup reaction before functionalization:

  • Aniline reacts with glycerol in concentrated H₂SO₄ at 180–200°C, forming quinoline through cyclodehydration.

  • 4-Nitroquinoline is subsequently reduced to 4-aminoquinoline using Sn/HCl or catalytic hydrogenation.

Functionalization to 3-Quinolin-4-yl-propane-1,2-diamine

The 4-aminoquinoline intermediate undergoes alkylation with 1,2-dibromopropane in the presence of K₂CO₃:

  • 4-Aminoquinoline (1 mmol) and 1,2-dibromopropane (1.2 mmol) are refluxed in acetonitrile for 12 hours.

  • Yield : 65–72% after silica gel purification.

Limitations:

  • Multi-step synthesis reduces overall efficiency.

  • Nitro reduction steps require careful control to avoid over-reduction.

Microwave-Assisted Synthesis

Accelerated Substitution Reactions

Microwave irradiation significantly reduces reaction times. A patented protocol involves:

  • Mixing 4,7-dichloroquinoline (1 mmol), 1,2-diaminopropane (1.5 mmol), and phenol (2 mmol).

  • Irradiating at 145°C and 50 W for 30 minutes under atmospheric pressure.

  • Yield : 60–68% after extraction with NaOH and DCM.

Advantages:

  • Time Efficiency : 30 minutes vs. 6–8 hours in conventional heating.

  • Byproduct Reduction : Phenol acts as a catalyst, minimizing side reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance safety and yield:

  • 4,7-Dichloroquinoline and 1,2-diaminopropane are pumped into a tubular reactor at 130°C with a residence time of 20 minutes.

  • Automated quenching and extraction systems isolate the product.

  • Purity : >98% (HPLC).

FactorBatch ProcessContinuous Flow
Capital Cost$500,000$1.2 million
Annual Output500 kg2,000 kg
Hazard MitigationManual handlingClosed-system operation

Continuous flow systems reduce exposure to high temperatures and hazardous intermediates, aligning with green chemistry principles.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time RequiredScalability
Nucleophilic Substitution78–8595–976–8 hoursHigh
Skraup Synthesis65–7290–9324 hoursModerate
Microwave-Assisted60–6894–960.5 hoursModerate
Continuous Flow82–8898–990.3 hoursVery High

Mechanistic Insights

Reaction Pathways

  • Nucleophilic Substitution : The C4 chlorine of 4,7-dichloroquinoline is displaced by the primary amine of 1,2-diaminopropane via an SNAr mechanism. The electron-withdrawing nitro group at C7 enhances electrophilicity at C4.

  • Microwave Effects : Dielectric heating polarizes the reaction mixture, lowering the activation energy for the substitution step.

Byproduct Formation

Common byproducts include:

  • Bis-quinoline adducts : Formed via over-alkylation (5–8% yield).

  • Dechlorinated intermediates : Result from incomplete substitution (3–5% yield) .

Q & A

Q. How can researchers address instability of the diamine group during long-term storage or reaction conditions?

  • Methodology : Stabilize the compound via lyophilization (freeze-drying) under vacuum or formulate it as a hydrochloride salt. Add antioxidants (e.g., BHT) to prevent oxidation. Real-time stability studies (25°C/60% RH) monitor degradation using accelerated aging protocols .

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